5-(Trifluoromethyl)benzothiazole Scaffold Confers 55-Fold Enhanced Anti-Tyrosinase Potency Versus Standard Inhibitor
Within the 5-(trifluoromethyl)benzothiazole chemotype, the derivative 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (compound 1b) demonstrated mushroom tyrosinase inhibition with an IC50 of 0.2 ± 0.01 μM [1]. Compared to kojic acid, a widely used standard tyrosinase inhibitor, this represents a 55-fold enhancement in potency [1]. This data establishes the 5-(trifluoromethyl)benzothiazole core as a validated pharmacophore for anti-tyrosinase activity, providing a mechanistic rationale for selecting ethyl 2-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)acetate as a precursor for tyrosinase-targeting compound development.
| Evidence Dimension | Tyrosinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.2 ± 0.01 μM (scaffold-matched analog) |
| Comparator Or Baseline | Kojic acid (standard tyrosinase inhibitor) |
| Quantified Difference | 55-fold greater potency |
| Conditions | Mushroom tyrosinase enzyme assay |
Why This Matters
This quantitative demonstration of scaffold potency provides a validated starting point for medicinal chemistry programs targeting tyrosinase-related disorders, reducing the risk associated with uncharacterized benzothiazole derivatives.
- [1] Jung HJ, et al. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Antioxidants. 2022;11(7):1375. DOI: 10.3390/antiox11071375. View Source
